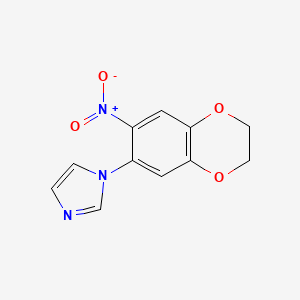

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole

描述

属性

IUPAC Name |

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-14(16)9-6-11-10(17-3-4-18-11)5-8(9)13-2-1-12-7-13/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPACLWGEWTYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitro-derivatives with additional oxygen functionalities.

Reduction: Formation of amino-derivatives.

Substitution: Formation of substituted imidazole derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole has shown promising results as an antimicrobial agent. The nitroimidazole moiety is known for its broad-spectrum activity against various pathogens, including bacteria and protozoa. Studies indicate that derivatives of this compound can inhibit the growth of Trichomonas vaginalis and other protozoan infections effectively .

Anticancer Potential

Research has demonstrated that compounds containing the imidazole ring exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, a derivative of this compound has been tested for its efficacy against several cancer cell lines, showing significant cytotoxicity .

Drug Development

The compound serves as a scaffold for the development of new therapeutic agents. Its ability to modify interactions with biological targets makes it valuable in drug design. The synthesis of new analogs can lead to improved efficacy and reduced side effects in treatments for infectious diseases and cancer .

Pharmacological Applications

Receptor Modulation

Imidazole-containing compounds are known to interact with various receptors in the body. For example, they can act as agonists or antagonists at imidazoline receptors, which are implicated in regulating blood pressure and metabolic processes. This interaction suggests potential applications in treating hypertension and metabolic disorders .

Antiparasitic Activity

The compound's structure allows it to target specific pathways in parasites. Research has indicated that derivatives can be developed to combat diseases such as Chagas disease by inhibiting key enzymes involved in parasite metabolism .

Materials Science Applications

Nanotechnology

The unique properties of this compound have led to its exploration in nanotechnology. Its ability to form stable complexes with metals makes it suitable for developing nanomaterials used in drug delivery systems .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or cross-linking agent due to its reactive functional groups. This application is particularly relevant in creating biocompatible materials for medical devices .

Case Studies

作用机制

The mechanism of action of 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can bind to metal ions or enzymes, modulating their activity and influencing biochemical pathways.

相似化合物的比较

Structural Analogs with Benzodioxin-Imidazole Motifs

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- The quinoxalinedione analog (CAS: 154164-30-4) introduces a diketone moiety, which may enhance binding to enzymatic targets but increases molecular weight and complexity .

Functional Group Variations

Nitro Group Impact

The nitro group at position 7 in the target compound distinguishes it from analogs like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride. Nitro groups are known to:

- Increase metabolic stability but may confer toxicity risks.

- Serve as precursors for bioactivation (e.g., reduction to reactive intermediates) .

Heterocyclic Modifications

- Tetrazoles offer improved metabolic resistance compared to imidazoles but may reduce solubility .

- Imidazo-Triazinones: Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one () exhibit antifungal activity, suggesting that replacing benzodioxin with triazinone could enhance antimicrobial properties .

生物活性

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17N3O4

- Molecular Weight : 279.29178 g/mol

- CAS Number : Not specified in the sources.

Pharmacological Activities

The biological activities of imidazole derivatives, including this compound, encompass a wide range of therapeutic effects:

Antibacterial Activity

Imidazole derivatives have shown significant antibacterial properties. In one study, various imidazole compounds were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Research has indicated that imidazole compounds can inhibit tumor growth through various mechanisms. For instance, specific derivatives have been found to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

Imidazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : Compounds containing the imidazole ring often interact with specific receptors (e.g., imidazoline receptors), influencing cardiovascular functions and neurotransmitter release .

- Enzyme Inhibition : Certain imidazole derivatives act as inhibitors for enzymes involved in metabolic pathways, which can lead to therapeutic effects in metabolic disorders .

- Cell Signaling Modulation : These compounds may modulate cell signaling pathways that are crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antibacterial Efficacy : Jain et al. synthesized a series of imidazole derivatives and tested their efficacy against various bacterial strains. The best-performing compound showed a minimum inhibitory concentration (MIC) comparable to standard treatments .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 10 |

常见问题

Q. What strategies validate the compound’s pharmacokinetic properties without in vivo testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。